molecular formula C15H21ClN2O2 B7588361 (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone

(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone

Cat. No. B7588361
M. Wt: 296.79 g/mol
InChI Key: LYRRSEHWCKXLCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone, also known as JNJ-40411813, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone acts by inhibiting the reuptake of serotonin and norepinephrine neurotransmitters. This results in an increase in their concentration in the synaptic cleft, leading to enhanced neurotransmission. The exact mechanism of action of (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone is not fully understood, but it is believed to involve binding to the SERT and NET transporters.
Biochemical and Physiological Effects:
(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to reduce immobility time in the forced swim test, which is a measure of antidepressant-like activity. (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone has also been found to reduce anxiety-like behavior in the elevated plus maze test. In addition, (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone has been found to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) in preclinical models.

Advantages and Limitations for Lab Experiments

(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone has several advantages for lab experiments. It has a high potency and selectivity for SERT and NET transporters, which makes it a useful tool for studying the role of these transporters in depression and anxiety disorders. (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone also has a low affinity for dopamine transporters, which reduces the risk of addiction and abuse potential. However, (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in chronic studies. In addition, (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone has not been extensively studied in humans, which may limit its translational potential.

Future Directions

There are several future directions for (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone research. One direction is to further investigate its potential therapeutic applications in depression and anxiety disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Additionally, future research could investigate the potential of (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone as an adjunct therapy to SSRIs. Further studies could also investigate the safety and tolerability of (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone in humans. Finally, future research could investigate the potential of (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone as a tool for studying the role of SERT and NET transporters in other neuropsychiatric disorders.

Synthesis Methods

(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone can be synthesized using different methods. One of the methods involves reacting 3-chloro-4-hydroxybenzaldehyde with piperidine and formaldehyde in the presence of a base. The resulting compound is then treated with dimethylamine to yield (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone. Another method involves reacting 3-chloro-4-hydroxybenzaldehyde with piperidine and paraformaldehyde in the presence of acetic acid. The resulting compound is then treated with dimethylamine to yield (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone.

Scientific Research Applications

(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET). This makes it a potential candidate for the treatment of depression and anxiety disorders. (3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone has also been found to have a low affinity for dopamine transporters, which reduces the risk of addiction and abuse potential.

properties

IUPAC Name

(3-chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-17(2)10-11-5-7-18(8-6-11)15(20)12-3-4-14(19)13(16)9-12/h3-4,9,11,19H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRRSEHWCKXLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone

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